Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate typically involves multiple steps starting from readily available precursors. One common route involves the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and an appropriate amine.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution of the ester group can yield various amides or alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological systems due to its unique chemical properties.
Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could play a key role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a different substitution pattern on the benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and a nitrobenzoyl group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-3-28-21(25)17-13(2)18(14-8-5-4-6-9-14)29-20(17)22-19(24)15-10-7-11-16(12-15)23(26)27/h4-12H,3H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQQQWNSDZGOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.